molecular formula C8H13BrO4 B8587662 Diethyl 2-bromobutanedioate CAS No. 763-51-9

Diethyl 2-bromobutanedioate

Cat. No.: B8587662
CAS No.: 763-51-9
M. Wt: 253.09 g/mol
InChI Key: RUIJMAUNJVDAEE-UHFFFAOYSA-N
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Description

Diethyl 2-bromobutanedioate is a brominated derivative of butanedioic acid (succinic acid) esterified with ethanol. It is structurally characterized by a bromine atom at the 2-position of the butanedioate backbone. This compound is typically used in organic synthesis, particularly in alkylation and cross-coupling reactions, due to the reactivity of its bromine substituent.

Properties

CAS No.

763-51-9

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

diethyl 2-bromobutanedioate

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3

InChI Key

RUIJMAUNJVDAEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and hazards of diethyl esters referenced in the evidence:

Property Diethyl Succinate Diethyl Phthalate Diethyl 2-Ethylidenemalonate
CAS No. 123-25-1 84-66-2 1462-12-0
Molecular Formula C₈H₁₄O₄ C₁₂H₁₄O₄ C₈H₁₀O₄
Molecular Weight (g/mol) 174.2 222.24 170.16
Boiling Point 217°C (conflict: 90°C in likely typo) ~298°C (general data) 232.1°C
Flash Point ~60–93°C (flammable liquid Cat. 4) 156°C (non-flammable) >110°C (flammable)
Hazards Flammable; irritant (inhalation) Non-hazardous per OSHA standards Flammable; skin/eye irritant; respiratory toxin
Regulatory Status Listed in TSCA, DSL, EINECS, etc. Not regulated as hazardous Classified under OSHA GHS for multiple hazards

Key Differences:

Reactivity and Functional Groups :

  • Diethyl succinate lacks reactive substituents (e.g., halogens or unsaturated bonds), making it less reactive than brominated or ethylidenated analogs .
  • Diethyl 2-ethylidenemalonate contains an ethylidene group, which increases its reactivity in Diels-Alder or Michael addition reactions compared to succinate or phthalate esters .

Safety Profiles: Diethyl phthalate is classified as non-hazardous under OSHA, while diethyl succinate and diethyl 2-ethylidenemalonate are flammable and require strict ventilation . Diethyl 2-ethylidenemalonate poses severe risks (skin corrosion, respiratory irritation) absent in the other esters .

Applications :

  • Diethyl succinate and phthalate are used as plasticizers or solvents in laboratories .
  • Diethyl 2-ethylidenemalonate is specialized for synthetic organic chemistry due to its reactive ethylidene group .

Research Findings and Discrepancies

  • Boiling Point Conflicts: Diethyl succinate’s boiling point is inconsistently reported as 90°C in but aligns with literature values (~217°C) in other sources .
  • In contrast, diethyl phthalate’s low volatility reduces its environmental mobility .

Notes

  • Comparisons are extrapolated from structurally related esters.
  • Regulatory and safety information should be verified with updated SDS or peer-reviewed studies, as the evidence contains inconsistencies (e.g., boiling points).

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